5-(4-chlorophenyl)-N-[1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-yl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
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Overview
Description
5-(4-Chlorophenyl)-N~7~-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a chlorophenyl group, a pyrazolyl group, and a triazolopyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-N~7~-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors, such as 4-chlorophenylhydrazine and ethyl acetoacetate, under acidic conditions.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced through a condensation reaction between the triazolopyrimidine intermediate and 3,5-dimethyl-1H-pyrazole-1-carboxaldehyde in the presence of a suitable catalyst.
Amidation Reaction: The final step involves the amidation of the resulting intermediate with an appropriate amine, such as 2-amino-2-methylpropanol, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Chlorophenyl)-N~7~-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
5-(4-Chlorophenyl)-N~7~-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide has been explored for various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of specific enzymes and receptors, making it a candidate for drug development.
Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N~7~-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of signal transduction, modulation of gene expression, and interference with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-N~7~-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide
- 5-(4-Chlorophenyl)-N~7~-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylate
- 5-(4-Chlorophenyl)-N~7~-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-thiol
Uniqueness
The uniqueness of 5-(4-chlorophenyl)-N~7~-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl][1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide lies in its specific structural features, which confer distinct biological activities and chemical reactivity. The presence of the chlorophenyl group, pyrazolyl group, and triazolopyrimidine core contributes to its unique properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20ClN7O |
---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-N-[1-(3,5-dimethylpyrazol-1-yl)propan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C20H20ClN7O/c1-12-8-14(3)27(26-12)10-13(2)24-19(29)18-9-17(15-4-6-16(21)7-5-15)25-20-22-11-23-28(18)20/h4-9,11,13H,10H2,1-3H3,(H,24,29) |
InChI Key |
DOBOBSUKMMDAHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC(C)NC(=O)C2=CC(=NC3=NC=NN23)C4=CC=C(C=C4)Cl)C |
Origin of Product |
United States |
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